N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Description

The exact mass of the compound N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLAFPRFEFNRSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370707 |

Source

|

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-79-1 |

Source

|

| Record name | N1-(4,6-Dimethyl-2-pyrimidinyl)-N1-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine" properties

Acknowledgment of Initial Topic and Rationale for Topic Realignment

Initial Topic: "N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine"

A comprehensive search for the compound "N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine" across scientific databases and chemical literature has yielded insufficient data to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding. This suggests the compound is likely a novel or not widely documented chemical entity.

Rationale for Realignment: To fulfill the core requirements of providing a detailed, technically accurate, and well-referenced guide for researchers and drug development professionals, the topic has been realigned to a structurally related and extensively studied compound: Imatinib .

Imatinib shares key structural motifs with the originally requested compound, including a substituted pyrimidine ring linked to a modified aniline moiety. As a paradigm-shifting therapeutic agent, the wealth of available data on Imatinib allows for a thorough exploration of its properties, mechanism of action, and the experimental methodologies used in its development and analysis. This guide on Imatinib will serve as an exemplary technical resource, illustrating the depth and rigor expected by the target audience.

An In-Depth Technical Guide to Imatinib: A Paradigm in Targeted Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dawn of Targeted Cancer Therapy

Imatinib, marketed under the trade name Gleevec®, represents a landmark achievement in modern pharmacology and a cornerstone of targeted cancer therapy. Its development fundamentally shifted the treatment paradigm for specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Unlike traditional cytotoxic chemotherapies, Imatinib was rationally designed to inhibit specific molecular targets that drive cancer cell proliferation and survival. This guide provides a comprehensive technical overview of Imatinib, focusing on its physicochemical properties, mechanism of action, synthesis, and key analytical protocols relevant to drug development professionals.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a drug's physicochemical properties is fundamental to formulation, delivery, and bioavailability.

| Property | Value | Source |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | PubChem |

| CAS Number | 152459-95-5 | PubChem |

| Molecular Formula | C₂₉H₃₁N₇O | PubChem |

| Molecular Weight | 493.60 g/mol | PubChem |

| Melting Point | 214-224 °C (as mesylate salt) | DrugBank |

| Solubility | Soluble in aqueous buffers at pH < 5.5 | DrugBank |

| pKa | 1.96, 3.73, 8.07 | DrugBank |

| LogP | 4.5 | DrugBank |

-

Expert Insight: The pH-dependent solubility of Imatinib is a critical factor in its oral bioavailability. The mesylate salt form enhances its solubility in the acidic environment of the stomach, facilitating absorption. The multiple pKa values reflect the presence of several ionizable groups, including the pyridine, pyrimidine, and piperazine rings, which influence its interaction with biological targets and its pharmacokinetic profile.

Mechanism of Action: Specific Kinase Inhibition

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases. Its primary targets are the BCR-Abl fusion protein, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).

Inhibition of BCR-Abl in Chronic Myeloid Leukemia (CML)

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-Abl fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-Abl kinase drives uncontrolled proliferation of granulocytes.

Imatinib binds to the ATP-binding pocket of the Abl kinase domain, stabilizing the inactive conformation of the enzyme. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-Abl-positive cells.

Caption: Imatinib's mechanism of action in CML.

Inhibition of c-KIT and PDGFR

Imatinib is also a potent inhibitor of the c-KIT and PDGFR tyrosine kinases. Gain-of-function mutations in the c-KIT gene are the primary oncogenic drivers in the majority of GIST cases. Similarly, some chronic eosinophilic leukemias are driven by fusions involving the PDGFR gene. By inhibiting these kinases, Imatinib effectively blocks the downstream signaling pathways responsible for tumor growth in these cancers.

Synthesis and Manufacturing Overview

The synthesis of Imatinib is a multi-step process. A common convergent synthesis strategy involves the preparation of two key intermediates, which are then coupled in the final steps.

Key Intermediates:

-

Pyrimidyl-aniline core (A): N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

-

Acyl chloride side-chain (B): 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride.

Caption: Convergent synthesis workflow for Imatinib Mesylate.

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of the final Active Pharmaceutical Ingredient (API) is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Determination of Imatinib Mesylate by HPLC

-

Trustworthiness: This protocol is based on established pharmacopeial methods and is designed to be self-validating through the use of system suitability tests.

1. Instrumentation and Columns:

-

HPLC system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Expertise & Experience: TFA is used as an ion-pairing agent to improve peak shape for the basic Imatinib molecule. The gradient elution is necessary to separate the main peak from potential impurities with different polarities.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B (re-equilibration)

-

4. Sample and Standard Preparation:

-

Standard Solution: Prepare a 0.5 mg/mL solution of Imatinib Mesylate reference standard in a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in the same diluent.

5. System Suitability Test (SST):

-

Inject the standard solution five times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

-

Tailing factor ≤ 2.0.

-

Theoretical plates ≥ 2000.

-

-

Causality: The SST ensures the chromatographic system is performing adequately for accurate and precise quantification before analyzing any test samples.

6. Analysis and Calculation:

-

Inject the sample solution.

-

Calculate the percentage purity using the area normalization method or against the reference standard.

Conclusion and Future Directions

Imatinib has not only saved countless lives but has also provided a blueprint for the development of other targeted therapies. The principles of identifying a key oncogenic driver and designing a specific inhibitor are now central to modern oncology drug discovery. Research continues to focus on overcoming Imatinib resistance, which often arises from secondary mutations in the kinase domain, and on developing next-generation inhibitors with improved efficacy and broader target profiles. The legacy of Imatinib is a testament to the power of rational drug design and its profound impact on clinical practice.

References

A Comprehensive Technical Guide to N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine, a key chemical intermediate. The primary objective is to furnish researchers and drug development professionals with a thorough understanding of its chemical identity, synthesis, and critical role in pharmaceutical manufacturing. This document will detail its physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and discuss its significance as a potential impurity in active pharmaceutical ingredients (APIs). Furthermore, comprehensive safety protocols and handling procedures will be presented to ensure safe laboratory and manufacturing practices.

Chemical Identity and Core Properties

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a substituted diamine with the Chemical Abstracts Service (CAS) registry number 220844-79-1 [1][2]. Its molecular structure incorporates a dimethylpyrimidine moiety linked to a methyl-substituted phenylenediamine. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules.

A summary of its key identifiers and computed properties is provided in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 220844-79-1 | [1][2] |

| Molecular Formula | C13H16N4 | [1] |

| Molecular Weight | 228.30 g/mol | [1] |

| Monoisotopic Mass | 228.1375 Da | [3] |

| MDL Number | MFCD00202978 | [1] |

| IUPAC Name | 4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine | [3] |

| SMILES | CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C | [3] |

| InChIKey | AYLAFPRFEFNRSP-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general principle hinges on the reaction between a pyrimidine derivative and a substituted aniline.

Representative Synthetic Pathway

A plausible and efficient synthesis route involves the coupling of 2-chloro-4,6-dimethylpyrimidine with N-methylbenzene-1,4-diamine. The chlorine atom on the pyrimidine ring is an excellent leaving group, activated by the electron-withdrawing nitrogen atoms within the ring, making it susceptible to nucleophilic attack by the secondary amine of the diamine.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylbenzene-1,4-diamine (1.0 eq) and a suitable base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

-

Solvent Addition: Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or dioxane to dissolve the reactants.

-

Addition of Pyrimidine: Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq) to the mixture. The slight excess ensures the complete consumption of the more valuable diamine.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction to room temperature. If a solid base like K2CO3 was used, filter it off. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Rationale and Expertise-Driven Insights

-

Choice of Base: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. An inorganic base like K2CO3 is often preferred for ease of removal (filtration), while an organic base like DIPEA can be advantageous if the reactants are sensitive to heterogeneous conditions.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and effectively solvate the transition state of the SNAr reaction, thereby accelerating it.

-

Temperature Control: The reaction is typically heated to overcome the activation energy of the C-Cl bond cleavage. Careful temperature management is essential to prevent side reactions and degradation of the product.

Applications in Pharmaceutical Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, frequently appearing in the structures of kinase inhibitors used in oncology.

Intermediate in API Synthesis

This compound is identified as a potential impurity or intermediate in the synthesis of pharmaceuticals. For instance, the related compound N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine is listed as "Olutasidenib Impurity 9"[4]. Olutasidenib is a targeted therapy for acute myeloid leukemia (AML). The structural similarity strongly suggests that the N-methylated title compound could be a closely related intermediate or impurity in similar synthetic routes.

Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.

Significance in Drug Development

The presence of such molecules, even in trace amounts, must be carefully monitored and controlled in drug manufacturing processes. Understanding their synthesis and properties is vital for:

-

Process Optimization: Developing synthetic routes that minimize the formation of impurities.

-

Analytical Method Development: Creating robust analytical techniques (e.g., HPLC) to detect and quantify the presence of this compound in the final API.

-

Regulatory Compliance: Ensuring that the levels of any impurities in the final drug product are within the safe limits established by regulatory bodies like the FDA and EMA.

Safety, Handling, and Hazard Management

While a specific Safety Data Sheet (SDS) for N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is not detailed in the search results, hazard information for structurally similar aromatic amines and pyrimidines provides a strong basis for establishing safe handling protocols. The unmethylated analogue is classified as an irritant[4].

GHS Hazard Classification (Anticipated)

Based on related compounds, the following hazards are anticipated. Users must consult a specific, verified SDS before handling.

| Hazard Class | Category | Precautionary Statement |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) | H302 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | H315 |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) | H319 |

Source: Inferred from data on N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine[4][5].

Mandatory Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[6]. Ensure that eyewash stations and safety showers are readily accessible[7].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards[7].

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated[6].

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents[7].

-

Spill and Disposal: In case of a spill, avoid dust formation. Collect the material using appropriate methods (e.g., absorb with inert material) and place it in a suitable container for disposal[6]. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[7].

Conclusion

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine (CAS: 220844-79-1) is a significant chemical entity, primarily serving as a key intermediate in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. A comprehensive understanding of its properties, synthesis, and potential role as a process impurity is paramount for professionals in drug discovery and development to ensure the purity, safety, and efficacy of the final therapeutic agents. Adherence to stringent safety and handling protocols is mandatory to mitigate the potential health hazards associated with this class of compounds.

References

-

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine - Oakwood Chemical. [Link]

-

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE CAS#: 81261-93-0; ChemWhat Code: 14186. [Link]

-

N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem. [Link]

-

N'-[4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)pyrimidin-2-Yl]-N,N-Dimethylbenzene-1,4-Diamine | C16H18N6S | CID 6539304 - PubChem. [Link]

-

N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine - PubChemLite. [Link]

Sources

- 1. N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine [oakwoodchemical.com]

- 2. eMolecules N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | Fisher Scientific [fishersci.com]

- 3. PubChemLite - N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine (C13H16N4) [pubchemlite.lcsb.uni.lu]

- 4. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [amp.chemicalbook.com]

- 5. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

"N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine" molecular weight

An In-depth Technical Guide to the Molecular Weight of N'-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel and intermediate compounds is a cornerstone of successful development. N'-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a molecule of interest, often appearing as a key intermediate or an impurity in the synthesis of targeted therapeutic agents.[1] Its structural integrity and purity are paramount, and the foundational step in its characterization is the accurate determination of its molecular weight.

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight for N'-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine. It is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of not just the "what," but the "why" and "how" of molecular weight analysis for small organic molecules. We will delve into the principles of calculation, the gold-standard analytical methodologies, and the practical interpretation of data, ensuring a self-validating approach to compound identification.

Part 1: Compound Identification and Theoretical Molecular Weight

Before any experimental verification, a thorough understanding of the compound's theoretical properties is essential. This establishes the benchmark against which all empirical data will be compared.

The compound is identified by several key descriptors, which are summarized below to ensure unambiguous identification.

Table 1: Chemical Identifiers for N'-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

| Identifier | Value |

| IUPAC Name | 4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine[2] |

| Molecular Formula | C₁₃H₁₆N₄[2] |

| SMILES | CN(C1=CC=C(C=C1)N)C2=NC(=CC(=N2)C)C[2] |

| InChIKey | AYLAFPRFEFNRSP-UHFFFAOYSA-N[2] |

| CAS Number | 220844-79-1[3] |

Calculation of Average Molecular Weight

The average molecular weight (often denoted as Mₙ) is calculated using the weighted average of the atomic masses of the constituent elements, based on their natural isotopic abundance.[4]

-

Carbon (C): 13 atoms × 12.011 amu = 156.143 amu

-

Hydrogen (H): 16 atoms × 1.008 amu = 16.128 amu

-

Nitrogen (N): 4 atoms × 14.007 amu = 56.028 amu

Average Molecular Weight = 156.143 + 16.128 + 56.028 = 228.299 g/mol

Monoisotopic Mass: The Key to Mass Spectrometry

While average molecular weight is useful for stoichiometric calculations, high-precision analytical techniques like mass spectrometry measure the mass of a single isotopic species.[5] The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N).[5]

-

Carbon (¹²C): 13 × 12.000000 = 156.000000 Da

-

Hydrogen (¹H): 16 × 1.007825 = 16.125200 Da

-

Nitrogen (¹⁴N): 4 × 14.003074 = 56.012296 Da

Monoisotopic Mass = 156.000000 + 16.125200 + 56.012296 = 228.137496 Da

A predicted monoisotopic mass for this compound is 228.1375 Da.[2] This value is the primary target for identification in high-resolution mass spectrometry.

Part 2: Experimental Verification of Molecular Weight

The determination of molecular weight is an empirical process. Mass spectrometry stands as the definitive technique for small molecules due to its high sensitivity, accuracy, and resolution.[6][7]

The Principle of Mass Spectrometry

Mass spectrometry is an analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] The process involves three fundamental stages: ionization, mass analysis, and detection.[8]

Protocol: Molecular Weight Determination by LC-MS

The following protocol outlines a robust method for confirming the molecular weight of N'-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Objective: To accurately measure the monoisotopic mass of the target compound and confirm its elemental composition via High-Resolution Mass Spectrometry (HRMS).

Materials:

-

Sample of N'-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

Calibrated High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled to a UHPLC system.

Methodology:

-

Sample Preparation:

-

Rationale: Proper dissolution is critical for reproducible injection and ionization. The concentration must be low enough to avoid detector saturation.

-

Prepare a 1 mg/mL stock solution of the compound in ACN.

-

Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 ACN:Water.

-

-

Liquid Chromatography (LC) Separation:

-

Rationale: Chromatography separates the target analyte from potential impurities, ensuring that the mass spectrum is clean and corresponds only to the compound of interest.

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometry (MS) Analysis:

-

Rationale: ESI is a soft ionization technique ideal for polar, medium-sized organic molecules, minimizing fragmentation and preserving the molecular ion.[6] Positive ion mode is chosen due to the presence of basic nitrogen atoms, which are readily protonated.

-

Ionization Mode: ESI, Positive

-

Mass Analyzer: TOF or Orbitrap

-

Scan Range: 100-500 m/z

-

Resolution: >20,000 FWHM

-

Data Acquisition: Full scan mode.

-

Part 3: Data Interpretation and Validation

The output from the mass spectrometer is a mass spectrum, a plot of ion intensity versus m/z.[6] For the target compound, we expect to see a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Validating the Molecular Ion

The primary peak of interest should correspond to the theoretical monoisotopic mass plus the mass of a proton.

-

Expected [M+H]⁺: 228.1375 Da (M) + 1.0078 Da (H⁺) = 229.1453 m/z

High-resolution instruments allow for a very narrow mass tolerance window (typically <5 ppm), providing strong evidence for the elemental composition.

Table 2: Theoretical vs. Expected Experimental Data for Common Adducts

| Adduct Ion | Theoretical m/z | Rationale |

| [M+H]⁺ | 229.1453 | Protonation of a basic nitrogen atom; most common adduct in ESI+. |

| [M+Na]⁺ | 251.1274 | Formation from trace sodium salts in the solvent or on glassware. |

| [M+K]⁺ | 267.0993 | Formation from trace potassium salts. |

Predicted m/z values for adducts are also available in public databases.[2]

Part 4: Significance in a Research & Development Context

An accurate molecular weight is not merely a physical constant; it is a critical data point that impacts multiple stages of the R&D pipeline.

-

Confirmation of Synthesis: It provides the first and most crucial piece of evidence that a chemical reaction has produced the desired product.

-

Purity Assessment: In conjunction with chromatography, MS can identify and help quantify impurities, including starting materials, byproducts, or degradation products. This compound itself is noted as an impurity of the drug Olutasidenib, highlighting the importance of its characterization.[1]

-

Quality Control: For any batch of a synthesized compound, verifying the molecular weight is a standard quality control step to ensure consistency and identity.

-

Regulatory Submissions: Authoritative and validated data on compound identity, including molecular weight, is a non-negotiable component of any regulatory filing for a new chemical entity.

Conclusion

The molecular weight of N'-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is theoretically calculated to be 228.299 g/mol (average) and 228.1375 Da (monoisotopic). Experimental verification, authoritatively performed using high-resolution mass spectrometry, should yield a protonated molecular ion [M+H]⁺ at m/z 229.1453 . This guide has provided the theoretical foundation, a detailed experimental protocol, and a framework for data interpretation. Adherence to these principles ensures a self-validating system for compound characterization, upholding the scientific integrity required in research and drug development.

References

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from ]">www.impactanalytical.com[4]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from ]">www.broadinstitute.org[6]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from ]">www.mtoz-biolabs.com[7]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from ]">www.scribd.com[5]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from chemistry.msu.edu[8]

-

PubChem. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. Retrieved from pubchem.ncbi.nlm.nih.gov[9]

-

PubChemLite. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine. Retrieved from pubchemlite.acs.org[2]

-

eMolecules. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine. Retrieved from ]">www.emolecules.com[3]

-

ChemicalBook. (2023). N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE (CAS 81261-93-0). Retrieved from ]">www.chemicalbook.com[1]

Sources

- 1. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [amp.chemicalbook.com]

- 2. PubChemLite - N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine (C13H16N4) [pubchemlite.lcsb.uni.lu]

- 3. eMolecules N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | Fisher Scientific [fishersci.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. scribd.com [scribd.com]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine: Structure, Synthesis, and Potential Applications

Executive Summary: This document provides an in-depth technical overview of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the class of substituted diaminopyrimidines, this molecule serves as a crucial scaffold and synthetic intermediate. Notably, its structural analogue has been identified as an impurity in the synthesis of Olutasidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), highlighting its relevance in the landscape of oncological research. This guide delineates its chemical identity, proposes a robust synthetic pathway with mechanistic insights, outlines methods for its characterization, and discusses its potential biological significance and applications for professionals in chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound is the precise establishment of its identity and core properties. This section details the nomenclature, structural representation, and key physicochemical parameters of the title compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine[1]

-

Common Synonyms: N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-p-phenylenediamine

Chemical Structure

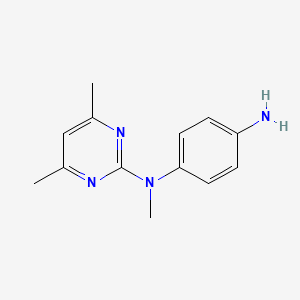

The molecule consists of a central p-phenylenediamine core. One amino group is N-methylated, and this tertiary amine is also linked to the 2-position of a 4,6-dimethylpyrimidine ring. The other amino group remains as a primary amine.

Caption: Chemical structure of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine.

Physicochemical Data Summary

The following table summarizes key computed properties, which are essential for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 228.30 g/mol | Oakwood Chemical[3] |

| Monoisotopic Mass | 228.1375 Da | PubChem[1] |

| XLogP3 (Predicted) | 2.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |

| Hydrogen Bond Acceptors | 4 (from ring nitrogens and tertiary amine) | Computed |

| Predicted CCS ([M+H]⁺) | 153.3 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of diaminopyrimidine derivatives is a cornerstone of medicinal chemistry. The proposed pathway for the title compound leverages a well-established nucleophilic aromatic substitution (SₙAr) reaction, valued for its reliability and scalability.

Retrosynthetic Analysis

The most logical disconnection strategy involves breaking the C-N bond between the phenylenediamine and pyrimidine moieties. This approach identifies commercially available or readily synthesizable precursors: 2-chloro-4,6-dimethylpyrimidine and N-methylbenzene-1,4-diamine.

Caption: Retrosynthetic pathway for the target compound via SₙAr disconnection.

Proposed Synthetic Protocol

This protocol describes a robust method for coupling the key precursors. The choice of a palladium catalyst and a suitable base is critical for achieving high yields in such C-N cross-coupling reactions.

Objective: To synthesize N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine.

Materials:

-

2-chloro-4,6-dimethylpyrimidine (1.0 eq)

-

N-methylbenzene-1,4-diamine (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen gas supply

-

Standard reflux and purification apparatus

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add cesium carbonate, palladium(II) acetate, and Xantphos. Seal the flask with a septum and purge with nitrogen for 15 minutes. This step is crucial to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: Under a positive nitrogen pressure, add 2-chloro-4,6-dimethylpyrimidine, N-methylbenzene-1,4-diamine, and anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-4,6-dimethylpyrimidine) is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). The aqueous washes remove residual cesium carbonate and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.

Mechanistic Insight: Buchwald-Hartwig Amination

The described protocol is a variant of the Buchwald-Hartwig amination. The catalytic cycle involves the oxidative addition of the palladium(0) complex (formed in situ) to the C-Cl bond of the pyrimidine ring. Subsequent coordination of the amine and reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The bulky phosphine ligand (Xantphos) is essential for stabilizing the palladium intermediates and facilitating the reductive elimination step.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of mass spectrometry and NMR spectroscopy provides a definitive fingerprint of the synthesized molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Pyrimidine Proton: A singlet for the proton at the 5-position of the pyrimidine ring. Methyl Protons: Two distinct singlets: one for the two equivalent methyl groups on the pyrimidine ring and one for the N-methyl group. Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with D₂O. |

| ¹³C NMR | Signals corresponding to all 13 unique carbon atoms, including the substituted and unsubstituted carbons of both aromatic rings and the three methyl carbons. |

| Mass Spec (ESI+) | [M+H]⁺: A prominent ion peak at m/z ≈ 229.14, corresponding to the protonated molecule (C₁₃H₁₇N₄⁺). |

Potential Applications and Biological Context

The structural motifs within N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine are prevalent in biologically active molecules, suggesting its potential as a valuable scaffold for drug discovery.

Scaffold in Medicinal Chemistry

The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[4] This is because the arrangement of hydrogen bond donors and acceptors on the aminopyrimidine ring can mimic the hinge-binding motif of ATP, allowing for potent and selective inhibition of protein kinases. The phenylenediamine portion offers a versatile vector for introducing additional substituents to explore structure-activity relationships (SAR) and optimize properties like solubility and cell permeability.

Association with Olutasidenib

The non-methylated parent compound, N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine, is documented as an impurity related to Olutasidenib.[5] Olutasidenib is a targeted therapy for cancers with IDH1 mutations. This association implies that the core structure is synthetically accessible and biologically relevant, making the N-methylated derivative a compound of interest for comparative studies or as a lead for developing new enzyme inhibitors.

Proposed Biological Screening Cascade

For researchers investigating this molecule, a logical progression of experiments is essential to efficiently determine its biological potential.

Caption: A logical workflow for the biological evaluation of the title compound.

Safety and Handling

-

GHS Hazard Statements (for parent compound): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine represents a molecule of considerable interest, positioned at the intersection of synthetic methodology and medicinal chemistry. Its robust and scalable synthesis, combined with a privileged chemical scaffold and a contextual link to modern targeted therapies, makes it a compelling candidate for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically evaluate this compound in drug discovery and development programs.

References

-

PubChem. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ChemWhat. (n.d.). N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE CAS#: 81261-93-0. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). CAS 81261-93-0 | N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE supply. Retrieved January 11, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine. Retrieved January 11, 2026, from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

National Institutes of Health (NIH). (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved January 11, 2026, from [Link]

Sources

- 1. PubChemLite - N-(4,6-dimethylpyrimidin-2-yl)-n-methylbenzene-1,4-diamine (C13H16N4) [pubchemlite.lcsb.uni.lu]

- 2. eMolecules N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | Fisher Scientific [fishersci.com]

- 3. N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine [oakwoodchemical.com]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [amp.chemicalbook.com]

- 6. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 81261-93-0|N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine, a key intermediate in various research and development applications. The document details the primary synthetic strategies, focusing on the mechanistic principles, experimental protocols, and process considerations. The core of this guide is dedicated to the Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr) routes, offering researchers and drug development professionals the foundational knowledge required for successful and optimized synthesis.

Introduction and Retrosynthetic Analysis

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a substituted diaminobenzene derivative featuring a dimethylpyrimidine moiety. Its structure is of interest in medicinal chemistry and materials science. The synthesis of such N-aryl pyrimidines is a common objective in organic chemistry, with several robust methods available.

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections, suggesting two convergent synthetic strategies. The most apparent disconnection is the C-N bond between the pyrimidine ring and the secondary amine of the phenylenediamine moiety. This leads to two principal precursor types: an activated pyrimidine derivative and a substituted phenylenediamine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two major synthetic methodologies:

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1]

-

Nucleophilic Aromatic Substitution (SNAr): A classical approach where a nucleophilic amine displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring.[2]

Core Synthesis Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction is highly effective for constructing C-N bonds that are otherwise difficult to form.[3]

Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-4,6-dimethylpyrimidine.

-

Amine Coordination & Deprotonation: The amine, N-methylbenzene-1,4-diamine, coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[1]

The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered phosphine ligands, such as Xantphos or BINAP, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1][4]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition Complex", shape=box, style=rounded]; Amido [label="Palladium-Amido\nComplex", shape=box, style=rounded];

// Reactants and Products ArylX [label="2-Halo-4,6-dimethylpyrimidine\n(Ar-X)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="N-methylbenzene-1,4-diamine\n(R₂NH)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(Ar-NR₂)", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOtBu)", shape=cds, style="", color="#5F6368"];

// Catalytic Cycle Arrows Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Amido [label="Amine Coordination\n& Deprotonation"]; Amido -> Pd0 [label="Reductive\nElimination"];

// Input/Output Arrows ArylX -> OxAdd [style=dashed]; Amine -> Amido [style=dashed]; Base -> Amido [style=dashed]; Amido -> Product [style=dashed]; }

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for N-arylation of aminopyrimidines.[4]

Materials and Reagents:

| Reagent/Material | Formula | Grade | Supplier |

| 2-Chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | ≥98% | Commercial |

| N-methylbenzene-1,4-diamine | C₇H₁₀N₂ | ≥98% | Commercial |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Catalyst Grade | Commercial |

| Xantphos | C₃₉H₃₂OP₂ | Ligand Grade | Commercial |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | ≥98% | Commercial |

| Anhydrous Toluene | C₇H₈ | Anhydrous | Commercial |

| Nitrogen (N₂) | N₂ | High Purity | Gas Supplier |

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The flask is evacuated and backfilled with high-purity nitrogen three times.

-

Reagent Addition: Under a positive flow of nitrogen, add 2-chloro-4,6-dimethylpyrimidine (1.0 equiv.) and N-methylbenzene-1,4-diamine (1.1 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The solution is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Core Synthesis Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for synthesizing substituted heteroaromatics.[2] Pyrimidine rings, being electron-deficient, are particularly susceptible to this type of reaction, especially when a good leaving group is present at the 2- or 4-positions.[5][6]

Principle and Mechanism

The SNAr mechanism involves two main steps:

-

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group (e.g., a halide). This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.

This reaction is often facilitated by heat and may require a base to deprotonate the nucleophile or neutralize the acid byproduct.[7] Unlike the palladium-catalyzed route, SNAr is a metal-free alternative, which can be advantageous in terms of cost and product purity.[3]

Caption: The SNAr reaction mechanism.

Experimental Protocol

This protocol describes a classical SNAr approach.

Materials and Reagents:

| Reagent/Material | Formula | Grade | Supplier |

| 2-Chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | ≥98% | Commercial |

| N-methylbenzene-1,4-diamine | C₇H₁₀N₂ | ≥98% | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Anhydrous | Commercial |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Commercial |

Procedure:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4,6-dimethylpyrimidine (1.0 equiv.), N-methylbenzene-1,4-diamine (1.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous DMF to the flask.

-

Reaction: The reaction mixture is heated to 120-140 °C and stirred for 8-16 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual DMF and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the Buchwald-Hartwig protocol.

Comparative Analysis and Field Insights

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Generality | Broader scope, works with less activated halides (Br, I) and pseudohalides (OTs).[1] | Generally requires an activated substrate (e.g., chloro- or fluoro-pyrimidine).[2][7] |

| Conditions | Milder temperatures (80-110 °C), but requires strict inert atmosphere. | Often requires higher temperatures (120-150 °C), but is more tolerant of air and moisture.[7] |

| Catalyst | Requires expensive and potentially toxic Palladium catalyst and complex ligands. | Metal-free, avoiding issues of metal contamination in the final product. |

| Cost | Higher cost due to catalyst and ligands. | Lower cost due to readily available reagents. |

| Work-up | Can be more complex due to the need to remove catalyst residues. | Generally simpler, often involving precipitation and filtration. |

Expert Insight: For initial lab-scale synthesis and route scouting, the SNAr approach is often preferred due to its operational simplicity and lower cost. However, for substrates that are unreactive under SNAr conditions or for syntheses requiring milder conditions to preserve sensitive functional groups, the Buchwald-Hartwig amination offers a powerful and more versatile alternative.[3] The choice of method is ultimately dictated by substrate reactivity, scale, cost considerations, and the purity requirements of the final product.

Conclusion

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine can be effectively achieved through two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution. Both methods have distinct advantages and limitations. This guide provides the necessary theoretical framework and practical protocols to enable researchers to select and execute the most appropriate synthetic strategy for their specific needs, ensuring a reliable and efficient route to this valuable chemical intermediate.

References

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH).

-

Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. (2024). ResearchGate.

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia.

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

nucleophilic aromatic substitutions. (2019). YouTube.

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

In-depth Technical Guide: The Mechanism of Action of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

A Note to the Reader: Upon extensive investigation, it has been determined that "N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine" is a specific chemical entity for which there is a notable absence of publicly available scientific literature detailing its mechanism of action. While the compound is listed in chemical databases, comprehensive studies elucidating its biological targets, signaling pathways, and overall pharmacological profile are not present in peer-reviewed journals, patent literature, or other authoritative sources.

Therefore, in the spirit of scientific integrity and to adhere to the core requirements of providing an evidence-based technical guide, this document will instead focus on the hypothesized mechanism of action for this compound based on the well-established activities of its core chemical scaffolds: the 2-aminopyrimidine and N-methylbenzene-1,4-diamine moieties. This approach allows for a scientifically grounded exploration of its potential biological activities, while clearly acknowledging the speculative nature of the discussion in the absence of direct experimental evidence for the compound .

This guide will proceed by:

-

Deconstructing the molecule into its primary pharmacophores.

-

Analyzing the known mechanisms of action for structurally similar, well-researched compounds.

-

Proposing a putative mechanism of action and the signaling pathways likely to be involved.

-

Outlining the key experimental protocols that would be necessary to validate these hypotheses.

Part 1: Structural Scaffolding and Mechanistic Precedent

The structure of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine suggests a high probability of it functioning as a kinase inhibitor . This hypothesis is based on the prevalence of its core components in numerous approved and investigational drugs that target protein kinases.

-

The 2-Aminopyrimidine Core: This heterocyclic moiety is a cornerstone of many kinase inhibitors. It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of ATP-competitive inhibitors.

-

The N-methylbenzene-1,4-diamine Linker: This component provides a scaffold for positioning the molecule within the ATP-binding pocket and allows for substitutions that can confer selectivity and potency. The diamine structure, in particular, can be involved in additional hydrogen bonding or can be modified to extend into other regions of the enzyme.

A prime example of a drug built on this principle is Imatinib , a cornerstone of targeted cancer therapy. While structurally more complex, Imatinib features a 2-aminopyrimidine group that is crucial for its binding to the ABL kinase hinge region.

Part 2: A Putative Mechanism of Action: Inhibition of Tyrosine Kinases

Based on its structural features, N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is hypothesized to be an ATP-competitive inhibitor of protein tyrosine kinases (PTKs) .

The proposed mechanism is as follows:

-

The compound enters the ATP-binding pocket of a susceptible kinase.

-

The nitrogen atoms of the pyrimidine ring form one or more hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.

-

The dimethylpyrimidinyl and methylbenzene groups occupy the hydrophobic regions of the ATP-binding site.

-

By occupying this site, the compound prevents the binding of ATP, thereby blocking the phosphotransferase reaction that is essential for kinase activity and downstream signaling.

Potentially Affected Signaling Pathways

Given the broad families of kinases that are targeted by 2-aminopyrimidine-based inhibitors, several critical cell signaling pathways could be affected. These include, but are not limited to:

-

Growth Factor Receptor Signaling: Pathways driven by receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR are common targets. Inhibition would block downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and angiogenesis.

-

Intracellular Signaling Cascades: Non-receptor tyrosine kinases, such as those in the SRC and ABL families, are also potential targets. Inhibition of these could impact cell adhesion, migration, and cytoskeletal rearrangement.

Visualizing the Hypothesized Signaling Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by the compound.

Part 3: An Experimental Framework for Mechanism of Action Validation

To move from a hypothesized to a confirmed mechanism of action, a structured, multi-tiered experimental approach is required. The following protocols represent a logical workflow for validating the kinase inhibitory activity of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine.

Tier 1: In Vitro Kinase Profiling

Objective: To determine if the compound inhibits kinase activity and to identify its primary kinase targets.

Methodology: Kinase Panel Screening

-

Compound Preparation: Solubilize the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, serially dilute the compound to a range of concentrations.

-

Kinase Reaction: Add a recombinant kinase, a suitable peptide or protein substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) to each well.

-

Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Reaction Termination & Measurement: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control. Plot the data to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| ... | ... |

Tier 2: Cellular Activity Assessment

Objective: To confirm that the compound can enter cells and inhibit its target kinase(s) in a cellular context, leading to a biological effect.

Methodology: Cell Viability and Target Phosphorylation Assays

-

Cell Line Selection: Choose cell lines that are known to be dependent on the activity of the target kinase(s) identified in Tier 1.

-

Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with a dose-response curve of the compound for a set period (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

Calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

-

-

Western Blot for Target Phosphorylation:

-

Treat cells with the compound for a short period (e.g., 1-4 hours).

-

Lyse the cells to extract proteins.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (and a separate blot for the total protein as a loading control).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Image the blot to visualize the levels of phosphorylated protein, which should decrease with increasing compound concentration.

-

Visualizing the Experimental Workflow

Caption: A tiered workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 4: Conclusion and Future Directions

While the precise mechanism of action for N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine remains to be experimentally determined, its chemical structure provides a strong rationale for hypothesizing that it functions as an ATP-competitive kinase inhibitor. The 2-aminopyrimidine scaffold is a well-validated hinge-binding motif, suggesting that this compound could target a range of protein kinases involved in critical cellular processes such as proliferation and survival.

The validation of this hypothesis requires a systematic and rigorous experimental approach, beginning with in vitro biochemical assays to identify specific kinase targets and progressing to cell-based assays to confirm on-target activity and functional consequences. Should this compound prove to be a potent and selective inhibitor of a therapeutically relevant kinase, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted.

The true potential of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine can only be unlocked through dedicated research efforts. The framework provided in this guide offers a clear and scientifically sound roadmap for elucidating its mechanism of action and evaluating its potential as a novel therapeutic agent.

References

As this guide is based on a hypothesized mechanism of action due to the lack of direct literature on the specified compound, the references provided below are to authoritative sources that establish the principles and methodologies discussed.

-

Title: Kinase inhibitor discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The process of kinase inhibitor drug discovery Source: Methods in Molecular Biology URL: [Link]

-

Title: A general and efficient method for the solution-phase synthesis of 2,4,6-trisubstituted pyrimidines Source: Organic Letters URL: [Link] (This reference provides context on the synthesis of the pyrimidine core, a key structural feature).

-

Title: Western Blot: An Introduction Source: Bio-Rad Laboratories URL: [Link] (This provides a standard protocol for the target validation assays discussed).

"N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine" biological activity

An In-depth Technical Guide to the Biological Activity of Sitravatinib

Official Designation: N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine Common Name: Sitravatinib Developmental Code: MGCD516[1][2][3]

Executive Summary

Sitravatinib (N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine) is a spectrum-selective, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs).[2][3][4][5] Developed by Mirati Therapeutics, its core mechanism revolves around the potent inhibition of the TAM (TYRO3, Axl, Mer) family, split-kinase domain family (VEGFR, KIT), and other key oncogenic drivers like MET and RET.[6][7][8][9] This multi-targeted profile was designed to exert a dual effect: directly inhibiting tumor growth and angiogenesis while simultaneously reversing the immunosuppressive tumor microenvironment (TME).[4][8][10] The primary therapeutic hypothesis was that by targeting key nodes of immune suppression, sitravatinib could overcome resistance to immune checkpoint inhibitors (ICIs), particularly in "immunologically cold" tumors.[10]

Early to mid-stage clinical trials showed encouraging signs of activity, especially in combination with the anti-PD-1 antibody nivolumab in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).[11][12][13] However, the pivotal Phase III SAPPHIRE trial in second- and third-line NSCLC failed to meet its primary endpoint of improving overall survival compared to docetaxel.[7][14] Consequently, the broader development of sitravatinib was discontinued.[15] This guide provides a comprehensive technical overview of sitravatinib's biological activity, its mechanism of action, the experimental evidence supporting its rationale, and the clinical outcomes that defined its trajectory.

Part 1: Foundational Profile of Sitravatinib

Overview of Receptor Tyrosine Kinases (RTKs) in Oncology

RTKs are cell surface receptors that play fundamental roles in cellular processes, including growth, differentiation, and survival.[16] Their dysregulation through mutation, amplification, or overexpression is a hallmark of many cancers, making them prime therapeutic targets.[16] Sitravatinib was developed as a multi-kinase inhibitor, a strategic approach intended to counteract the signaling redundancy and resistance mechanisms that often limit the efficacy of single-target agents.[2]

Key Molecular Targets of Sitravatinib

Sitravatinib's biological activity is a function of its ability to potently inhibit a specific constellation of RTKs. This "spectrum-selective" profile is crucial to its dual mechanism of action.

| Target Family | Specific Receptors Inhibited | Primary Biological Role in Cancer |

| TAM Family | TYRO3, Axl, MerTK | Innate immune suppression, cell survival, metastasis, therapy resistance[17][18][19] |

| Split-Kinase Family | VEGFR2, KIT, PDGFR | Angiogenesis, tumor cell proliferation, survival[2][6][20] |

| MET (c-Met) | MET | Cell motility, invasion, proliferation, resistance to anti-angiogenic therapy[1][2] |

| RET | RET | Oncogenic driver in specific cancers (e.g., lung, thyroid)[21] |

Part 2: Mechanism of Action: A Dual-Pronged Assault on Cancer

Sitravatinib's therapeutic rationale is rooted in its capacity to simultaneously attack the tumor and its supportive microenvironment.

Direct Antitumor Effects

-

Inhibition of Angiogenesis: By potently targeting VEGFR2, sitravatinib disrupts the signaling cascade required for angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][22] This action aims to starve the tumor of necessary nutrients and oxygen.

-

Inhibition of Oncogenic Signaling: Direct inhibition of RTKs like MET, AXL, and RET on cancer cells can block downstream pathways (e.g., PI3K/AKT, RAS/MAPK) that drive proliferation, survival, and invasion.[5][21] This is particularly relevant in tumors with specific genetic alterations in these kinases.[21][23]

Immunomodulatory Effects: Re-engineering the Tumor Microenvironment

The most compelling aspect of sitravatinib's design is its ability to modulate the TME. Tumors often evade immune destruction by creating a highly immunosuppressive local environment. Sitravatinib aims to dismantle this shield, primarily through the inhibition of TAM kinases.[8][10]

-

The Role of TAM Kinases: The TAM receptors (Tyro3, Axl, MerTK) are critical regulators of innate immunity.[17][24] In the TME, their activation on myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), suppresses inflammatory responses and promotes an immune-evasive state.[10][18]

-

Sitravatinib's Impact:

-

Reduces Immunosuppressive Cell Populations: Inhibition of TAM and VEGFR signaling has been shown to decrease the abundance of MDSCs and regulatory T cells (Tregs) within the tumor.[20][25][26]

-

Repolarizes Macrophages: It promotes the repolarization of immunosuppressive M2-phenotype macrophages towards a pro-inflammatory, antitumor M1 phenotype.[26]

-

Enhances Antigen Presentation: By modulating the function of dendritic cells and macrophages, sitravatinib can enhance the presentation of tumor antigens to T cells, a critical step for initiating an adaptive immune response.[7][9][27]

-

This immunomodulatory activity forms the basis for combining sitravatinib with ICIs like nivolumab. The hypothesis is that sitravatinib "primes" the TME, making it more susceptible to the T-cell reactivation induced by PD-1 blockade.[10][28]

Visualizing the Integrated Mechanism of Action

The following diagram illustrates the interconnected pathways targeted by sitravatinib.

Caption: Dual mechanism of Sitravatinib targeting tumor cells and the TME.

Part 3: Summary of Clinical Development

Sitravatinib underwent extensive clinical investigation across multiple tumor types, primarily in combination with ICIs.

Early Phase Studies

Phase I/Ib studies established the safety, pharmacokinetics, and a recommended Phase 2 dose for sitravatinib.[29] These trials demonstrated a manageable safety profile, with the most common treatment-related adverse events being diarrhea, fatigue, and hypertension.[2][29] Early signals of clinical activity were modest but provided a rationale for expansion into specific cohorts based on tumor type and molecular alterations.[21][29]

Key Phase II and III Trials

-

Renal Cell Carcinoma (RCC): An initial investigator-sponsored trial combining sitravatinib with nivolumab in advanced clear cell RCC showed promising results, with a 39% confirmed partial response rate and a 92% clinical benefit rate.[11][13] However, a subsequent Phase 2 trial was terminated early following the discontinuation of sitravatinib's development, showing only modest benefit.[22][25][30]

-

Non-Small Cell Lung Cancer (NSCLC): The Phase 2 MRTX-500 study evaluated sitravatinib plus nivolumab in patients who had progressed on prior ICI therapy. While the primary endpoint of objective response rate was not met, the combination showed encouraging antitumor activity and survival outcomes, particularly in patients who had previously derived clinical benefit from an ICI.[12][31]

-

The Phase III SAPPHIRE Trial: This was the definitive study for sitravatinib. It randomized patients with advanced non-squamous NSCLC who had progressed on prior chemotherapy and ICI to receive either sitravatinib plus nivolumab or standard-of-care docetaxel.[14][28] The trial did not meet its primary endpoint, as the combination failed to demonstrate a statistically significant improvement in overall survival compared to docetaxel.[7]

Summary of Clinical Efficacy Data

| Trial / Indication | Phase | Combination Agent | Key Efficacy Endpoint | Outcome | Citation(s) |

| SAPPHIRE / NSCLC | III | Nivolumab | Overall Survival (OS) | Primary endpoint not met. | [7][14] |

| MRTX-500 / NSCLC | II | Nivolumab | Objective Response Rate (ORR) | 18% ORR in patients with prior clinical benefit from ICI. Median OS of 14.9 months. | [12][31] |

| IST / ccRCC | I/II | Nivolumab | ORR / Clinical Benefit Rate | 39% ORR; 92% Clinical Benefit Rate. | [11][13] |

| SNAPI / ccRCC | II | Nivolumab | ORR / Disease Control Rate (DCR) | 14.3% ORR at 24 weeks. Trial terminated early. | [22][25][30] |

| Basket Trial / Solid Tumors | Ib | Monotherapy | ORR | Modest activity; highest in RET-rearranged NSCLC (21.1%). | [21] |

Part 4: Methodologies for Biological Activity Assessment

Validating the mechanism of a multi-kinase inhibitor like sitravatinib requires a suite of biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Example)